molecular formula C20H20N2O3S B5219373 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B5219373
M. Wt: 368.5 g/mol
InChI Key: HJCUHBHTBGKPFP-PDGQHHTCSA-N
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Description

5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. This leads to the destruction of tumor blood vessels and the subsequent death of cancer cells.
Biochemical and Physiological Effects:
5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also leads to the activation of macrophages and natural killer cells, which play a role in the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been shown to have limited efficacy in some clinical trials, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the study of 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of research could be the development of new formulations or delivery methods to improve its efficacy in clinical trials. Another area of research could be the identification of biomarkers that could be used to predict which patients are most likely to benefit from treatment with 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one and its potential use in combination with other anti-cancer agents.

Synthesis Methods

5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-(benzylideneamino)thiazolidin-4-one to form 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been studied in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and melanoma.

properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-7-8-16(11-14(13)2)24-9-10-25-17-6-4-3-5-15(17)12-18-19(23)22-20(21)26-18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,23)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUHBHTBGKPFP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[2-(3,4-Dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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